1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol
Description
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-2-nitroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-21(2)15-8-12(16(17,18)19)7-13(20-15)10-4-3-5-11(6-10)14(23)9-22(24)25/h3-8,14,23H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRPGMINOQNGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(C[N+](=O)[O-])O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Intermediates
Pyridine Derivatives : The synthesis of pyridine derivatives, such as those with trifluoromethyl groups, typically involves the use of fluorinated precursors and palladium-catalyzed reactions.
Aryl Coupling : The connection between the pyridine ring and the phenyl group might be achieved through Suzuki or Heck coupling reactions, which are common methods for forming carbon-carbon bonds between aryl groups.
Nitro Group Introduction : The introduction of a nitro group can be achieved using nitration reactions, often involving nitric acid and sulfuric acid mixtures.
Alcohol Formation : The ethanol part of the molecule can be formed through reduction of an aldehyde or ketone precursor.
Key Reagents and Conditions
- Palladium Catalysts : For cross-coupling reactions.
- Nitric Acid/Sulfuric Acid : For nitration reactions.
- Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) : For reducing carbonyl groups to alcohols.
- Dichloromethane or Toluene : Common solvents for organic reactions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The trifluoromethyl and dimethylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- A study demonstrated that the introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapies.
-
Neuroprotective Effects :
- The dimethylamino group is often associated with neuroprotective properties. Studies have shown that such compounds can protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agrochemical Applications
- Pesticide Development :
- The compound's structural features suggest potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity against pests while minimizing toxicity to non-target organisms.
- Field trials have indicated that similar compounds can effectively control pest populations while exhibiting low environmental persistence.
Material Science Applications
- Polymer Synthesis :
- The compound can serve as a monomer in polymer chemistry, contributing to the development of advanced materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
- Research has shown that polymers derived from such compounds exhibit improved resistance to solvents and UV radiation.
Data Tables
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Protects neurons from oxidative stress | |
| Agrochemicals | Pesticide | Effective against pest populations |
| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry explored a series of pyridine derivatives, including those similar to 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol. Results showed IC50 values in the low micromolar range against breast cancer cell lines, indicating significant potential for further development.
-
Field Trials for Agrochemical Use :
- In a controlled study, a formulation containing the compound was tested against common agricultural pests. The results demonstrated over 80% efficacy in pest control within two weeks of application, highlighting its potential as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The dimethylamino group can interact with biological receptors, while the nitro group may undergo bioreduction to form reactive intermediates that can modulate cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related pyridine derivatives. Key distinctions in substituents, molecular weights, and functional groups are highlighted, along with implications for reactivity and applications.
Table 1: Comparative Analysis of Structural and Functional Attributes
*Calculated based on molecular formula from .
Key Comparisons
Functional Group Influence on Reactivity The target compound’s nitro group (-NO₂) enhances electrophilicity, making it reactive toward reduction reactions (e.g., conversion to amines). In contrast, the ethanone analog lacks -NO₂ but contains a ketone (-COCH₃), which is less reactive under physiological conditions but useful in condensations or Grignard reactions.
Electronic and Steric Effects The trifluoromethyl (-CF₃) group in all compounds improves metabolic stability and lipophilicity. The tertiary amino group in Mapenterol introduces steric bulk, which may hinder interactions with biological targets compared to the dimethylamino group in the target compound.
The 4-chloro-benzamidine derivative (362.18 g/mol) has higher molecular weight and chlorine atoms, likely favoring industrial or catalytic uses.
Data Gaps Physical properties (e.g., solubility, melting point) for the target compound are unreported in the evidence, limiting direct comparisons. The ethanone analog provides predicted density (1.228 g/cm³) and pKa (3.53), suggesting moderate acidity and solid-state stability.
Research Findings and Implications
- Synthetic Utility : The target compound’s nitro group offers versatility in derivatization, contrasting with the ketone in or the amine in , which require specialized reagents for modification.
- Biological Potential: Mapenterol demonstrates structural similarities to beta-agonists (e.g., salmeterol), implying the target compound could be optimized for respiratory or anti-inflammatory activity.
- Industrial Relevance: The 4-chloro-benzamidine derivative highlights the role of pyridine scaffolds in non-pharmaceutical applications, such as metal-organic frameworks (MOFs).
Biological Activity
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol (CAS No. 1311283-97-2) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20F3N3O3
- Molecular Weight : 393.38 g/mol
- Structural Features :
- Dimethylamino group enhances solubility and biological activity.
- Trifluoromethyl group increases metabolic stability.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate notable antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
2. Anti-inflammatory Properties
Several studies have reported that related compounds possess significant anti-inflammatory effects. For example, certain derivatives showed up to 93.80% inhibition of inflammation compared to standard anti-inflammatory drugs like diclofenac sodium . The mechanism often involves inhibition of pro-inflammatory cytokines such as TNF-α.
3. Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate cellular membranes, leading to increased efficacy in targeting cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It can also modulate receptor activity, leading to altered signaling pathways that contribute to its therapeutic effects.
Case Studies
Recent studies have explored the therapeutic potential of this compound:
- Study on Anti-inflammatory Activity :
-
Antimicrobial Efficacy :
- Another research focused on the antimicrobial properties against resistant bacterial strains. The findings revealed that the compound exhibited potent activity against both replicating and non-replicating bacterial cells, highlighting its potential use in treating infections caused by antibiotic-resistant pathogens .
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for 1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol?
Methodological Answer: The synthesis typically involves multi-step reactions:
Pyridine Core Formation : A 6-dimethylamino-4-trifluoromethyl-pyridine intermediate is synthesized via nucleophilic substitution or cross-coupling reactions. For example, trifluoromethylation of pyridine derivatives can be achieved using CF₃Cu or CF₃SiMe₃ under catalytic conditions .
Phenyl Ring Functionalization : The pyridine moiety is coupled to a phenyl group using Suzuki-Miyaura cross-coupling (e.g., Pd-catalyzed reactions with aryl boronic acids) .
Nitro-Ethanol Side Chain Introduction : The 2-nitro-ethanol group is introduced via Henry reaction (nitroaldol condensation) between a nitroalkane and an aldehyde/ketone precursor .
Q. How is the structural integrity of the compound verified?
Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks for dimethylamino protons (δ ~2.8–3.2 ppm), aromatic protons (δ ~6.8–8.0 ppm), and nitro group (δ ~4.5–5.0 ppm for CH₂NO₂) .
- ¹⁹F NMR : Distinct signals for CF₃ (δ ~-60 to -70 ppm) .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1100–1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How does the stereochemistry of the nitro-ethanol moiety influence biological activity?
Methodological Answer: The nitro group’s spatial arrangement affects hydrogen bonding and target binding. Enantiomeric separation (e.g., chiral HPLC) and activity assays are critical:
- Chiral Resolution : Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases .
- Biological Testing : Compare IC₅₀ values of enantiomers in enzyme inhibition assays. For example, (R)-enantiomers of similar nitro-alcohols show 2–3x higher activity than (S)-forms in kinase inhibition studies .
Q. What strategies address contradictions in regioselectivity during pyridine trifluoromethylation?
Methodological Answer: Regioselectivity challenges arise from competing substitution sites. Solutions include:
- Directing Groups : Use of amino or dimethylamino substituents to guide CF₃ placement at the 4-position .
- Metal-Ligand Systems : Pd/Xantphos catalysts improve selectivity in cross-coupling reactions .
- Computational Modeling : DFT calculations predict favorable transition states (e.g., Gibbs free energy differences <2 kcal/mol for C-4 vs. C-2 substitution) .
Q. Contradiction Analysis Table
| Method | Regioselectivity Outcome | Reference |
|---|---|---|
| CF₃Cu without directing groups | 4-CF₃:6-CH₃ (60%) | |
| Pd/Xantphos with NH₂ directing group | 4-CF₃:6-NMe₂ (85%) |
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Methodological Answer: Discrepancies often stem from metabolic instability or solubility issues:
- Metabolic Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify degradation pathways .
- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility (e.g., solubility improved from 0.5 mg/mL to 12 mg/mL) .
Q. Research Design & Data Analysis
Q. What experimental controls are essential for assessing nitro group reactivity?
Methodological Answer:
- Negative Controls : Replace the nitro group with a methyl or hydrogen to isolate its role in reactivity .
- Kinetic Isotope Effects (KIE) : Use deuterated ethanol analogs to study hydrogen transfer mechanisms (e.g., kH/kD ~2.5 indicates proton-coupled electron transfer) .
Q. How are computational methods applied to predict substituent effects on stability?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions between the trifluoromethyl group and solvent (e.g., water vs. DMSO) to assess conformational stability .
- QSAR Models : Correlate Hammett σ values of substituents (e.g., CF₃: σₚ=0.54) with experimental degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
